molecular formula C7H12O4 B12294040 Methanediol dipropanoate CAS No. 7044-96-4

Methanediol dipropanoate

Cat. No.: B12294040
CAS No.: 7044-96-4
M. Wt: 160.17 g/mol
InChI Key: RYFCKWOMDKDLEZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanediol dipropanoate can be synthesized through the esterification of methanediol with propanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methanediol dipropanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of methanediol and propanoic acid.

    Oxidation: Under specific conditions, this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: Methanediol and propanoic acid.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Substituted esters with different functional groups.

Scientific Research Applications

Methanediol dipropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methanediol dipropanoate involves its interaction with various molecular targets and pathways. The ester bonds in the compound can be hydrolyzed, releasing methanediol and propanoic acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Methanediol diacetate: Another diester of methanediol, but with acetic acid instead of propanoic acid.

    Methanediol dibutanoate: A diester of methanediol with butanoic acid.

    Methanediol dimethanoate: A diester of methanediol with methanoic acid.

Uniqueness

Methanediol dipropanoate is unique due to its specific ester groups derived from propanoic acid, which impart distinct chemical properties and reactivity compared to other similar compounds. Its specific structure and reactivity make it suitable for particular applications in organic synthesis and industrial processes.

Properties

CAS No.

7044-96-4

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

propanoyloxymethyl propanoate

InChI

InChI=1S/C7H12O4/c1-3-6(8)10-5-11-7(9)4-2/h3-5H2,1-2H3

InChI Key

RYFCKWOMDKDLEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCOC(=O)CC

Origin of Product

United States

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